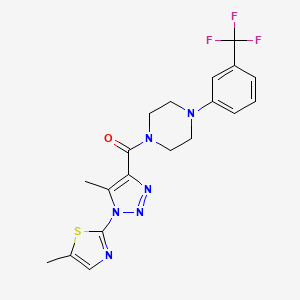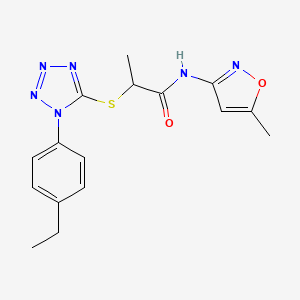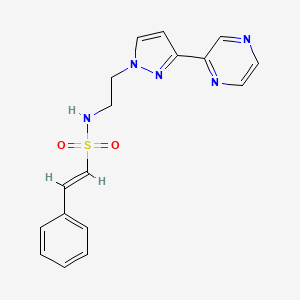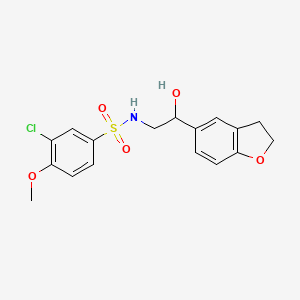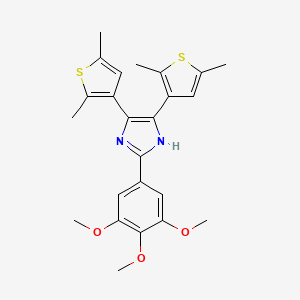
4,5-bis(2,5-dimethylthiophen-3-yl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-bis(2,5-dimethylthiophen-3-yl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole is a complex organic compound featuring a unique structure that combines thiophene and imidazole rings with a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-bis(2,5-dimethylthiophen-3-yl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Imidazole Core: This can be achieved through the condensation of a 1,2-diketone with an aldehyde and an amine under acidic or basic conditions.
Introduction of Thiophene Rings: The thiophene rings can be introduced via a Suzuki coupling reaction, where boronic acid derivatives of thiophene are coupled with the imidazole core.
Attachment of the Trimethoxyphenyl Group: This step often involves a Friedel-Crafts alkylation or acylation reaction, where the trimethoxyphenyl group is attached to the imidazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the Suzuki coupling and Friedel-Crafts reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a dihydroimidazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the trimethoxyphenyl group and the thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong nucleophiles like sodium hydride (NaH) for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene rings.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its electronic properties, making it a candidate for organic semiconductors and conductive polymers. Its unique structure allows for tunable electronic properties, which are essential for developing new materials for electronic devices.
Biology and Medicine
In biology and medicine, 4,5-bis(2,5-dimethylthiophen-3-yl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole is explored for its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.
Industry
Industrially, this compound could be used in the development of new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic applications due to its conductive properties.
Mechanism of Action
The mechanism of action of 4,5-bis(2,5-dimethylthiophen-3-yl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole involves its interaction with molecular targets through its imidazole and thiophene rings. These interactions can modulate the activity of enzymes, receptors, or ion channels, depending on the specific biological context. The trimethoxyphenyl group may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
4,5-bis(thiophen-2-yl)-1H-imidazole: Lacks the dimethyl and trimethoxy substitutions, resulting in different electronic properties.
2-(3,4,5-trimethoxyphenyl)-1H-imidazole:
4,5-bis(2,5-dimethylthiophen-3-yl)-1H-imidazole: Lacks the trimethoxyphenyl group, which may reduce its biological activity.
Uniqueness
4,5-bis(2,5-dimethylthiophen-3-yl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole is unique due to the combination of its structural features, which confer distinct electronic and biological properties. The presence of both thiophene and trimethoxyphenyl groups enhances its versatility in various applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4,5-bis(2,5-dimethylthiophen-3-yl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S2/c1-12-8-17(14(3)30-12)21-22(18-9-13(2)31-15(18)4)26-24(25-21)16-10-19(27-5)23(29-7)20(11-16)28-6/h8-11H,1-7H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGPUTSYNIIOPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C2=C(N=C(N2)C3=CC(=C(C(=C3)OC)OC)OC)C4=C(SC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide](/img/structure/B2617598.png)
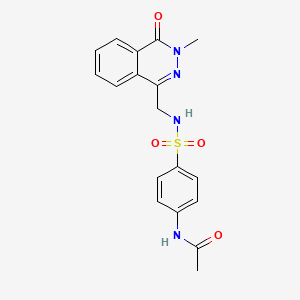
![3-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2617600.png)
![N-(butan-2-yl)-1-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2617604.png)

![(2-oxobenzo[cd]indol-1(2H)-yl)acetic acid](/img/structure/B2617606.png)
![1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone](/img/structure/B2617607.png)
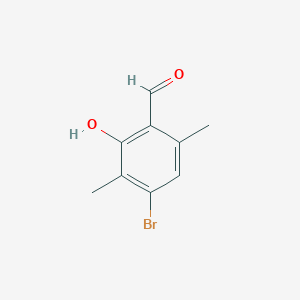
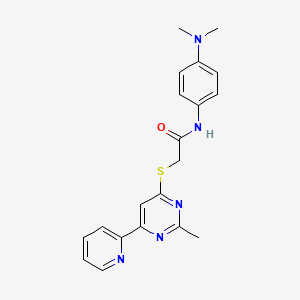
![Methyl 4-{[(1-hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}benzoate](/img/structure/B2617610.png)
